molecular formula C10H15BO3 B13345787 (3-Cyclohexylfuran-2-yl)boronic acid CAS No. 2225170-31-8

(3-Cyclohexylfuran-2-yl)boronic acid

Cat. No.: B13345787
CAS No.: 2225170-31-8
M. Wt: 194.04 g/mol
InChI Key: VLUFDYGWIUUHHH-UHFFFAOYSA-N
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Description

(3-Cyclohexylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexylfuran-2-yl)boronic acid typically involves the reaction of a cyclohexyl-substituted furan with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid.

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(3-Cyclohexylfuran-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclohexylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

(3-Cyclohexylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclohexyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications where other boronic acids may not be as effective .

Properties

CAS No.

2225170-31-8

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(3-cyclohexylfuran-2-yl)boronic acid

InChI

InChI=1S/C10H15BO3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2

InChI Key

VLUFDYGWIUUHHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C2CCCCC2)(O)O

Origin of Product

United States

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